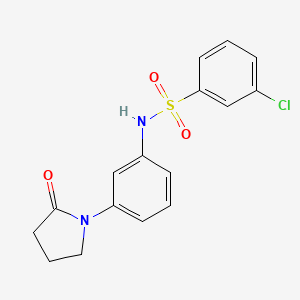

3-chloro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c17-12-4-1-7-15(10-12)23(21,22)18-13-5-2-6-14(11-13)19-9-3-8-16(19)20/h1-2,4-7,10-11,18H,3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNHSCHNQSLZDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body.

Mode of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring.

Biochemical Pathways

Derivatives of indole, a similar compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biological Activity

3-chloro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This sulfonamide derivative features a chloro substituent and a pyrrolidinone moiety, which may contribute to its pharmacological properties. The compound is being investigated for various biological activities, including enzyme inhibition and receptor modulation.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H14ClN2O3S

- Molecular Weight : 354.81 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction may affect various signaling pathways, contributing to the compound's therapeutic potential.

Enzyme Inhibition

Research indicates that sulfonamide derivatives often exhibit inhibitory effects on enzymes such as carbonic anhydrase and certain proteases. The presence of the pyrrolidinone ring may enhance binding affinity and specificity, making this compound a candidate for further investigation in enzyme inhibition studies.

Antiviral Activity

A study examining benzamide derivatives, including related compounds, suggested that similar structures could inhibit viral replication mechanisms. The potential antiviral activity of this compound warrants exploration, particularly against viruses like hepatitis B (HBV), where such compounds have shown promise in disrupting viral assembly processes .

Case Studies and Experimental Data

Several studies have explored the biological activities of related sulfonamide compounds:

- Antiviral Studies : Benzamide derivatives have been shown to significantly reduce cytoplasmic HBV DNA levels in infected cells, suggesting that structural modifications can enhance antiviral efficacy .

- Enzyme Inhibition Assays : Compounds structurally similar to this compound were tested against various enzymes, revealing IC50 values that indicate strong inhibitory potential .

Comparative Analysis Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (SG1)

- Structure: Features a nitro (–NO₂) group at the 3-position and a 2-oxopyrrolidinyl group at the 4-position of the benzene ring (vs. chlorine at 3-position in the query compound) .

- Molecular Formula : C₁₀H₁₁N₃O₅S (MW: 285.27 g/mol).

- Reduced lipophilicity (logP ~1.2) relative to the chloro analog (estimated logP ~2.5).

- Applications : Used in studies of sulfonamide-based enzyme inhibitors, leveraging nitro groups for covalent interactions with catalytic residues .

4-Chloro-3-(morpholine-4-carbonyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide

- Structure : Contains a morpholine-carbonyl group at the 3-position and a propyl-linked 2-oxopyrrolidinyl group (vs. direct phenyl linkage in the query compound) .

- Molecular Formula : C₂₀H₂₅ClN₃O₅S (MW: 466.94 g/mol).

- Key Differences :

- The morpholine moiety improves aqueous solubility (predicted solubility >10 mg/mL) due to its hydrophilic nature.

- Extended alkyl chain may enhance metabolic stability by reducing CYP450-mediated oxidation.

- Applications : Explored for kinase inhibition due to morpholine’s affinity for ATP-binding pockets .

2-Chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

- Structure : Substituted with chlorine at the 2-position and a methyl-linked 5-oxo-pyrrolidinyl-phenyl group (CAS: 954713-03-2) .

- Molecular Formula : C₁₈H₁₈ClN₂O₃S (MW: 385.86 g/mol).

- Key Differences: The 2-chloro substituent alters steric and electronic interactions compared to the 3-chloro isomer.

- Applications : Investigated for antimicrobial activity due to sulfonamide’s role in folate pathway disruption .

N-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

- Structure: Includes a trifluoromethyl (–CF₃) group and a 4-chlorophenyl-substituted pyrrolidinone (CAS: 954608-46-9) .

- Molecular Formula : C₁₈H₁₆ClF₃N₂O₃S (MW: 432.8 g/mol).

- Key Differences :

- The –CF₃ group enhances lipophilicity (logP ~3.8) and metabolic resistance.

- The 4-chlorophenyl group may improve target selectivity for G-protein-coupled receptors (GPCRs).

- Applications : Targeted in oncology for disrupting protein-protein interactions .

Structural and Pharmacological Data Table

Key Research Findings

- Substituent Position Effects : Chlorine at the 3-position (query compound) vs. 2-position () alters steric hindrance and electronic distribution, impacting binding to hydrophobic pockets in enzymes like carbonic anhydrase .

- Linker Flexibility : Direct phenyl linkage (query compound) vs. propyl or methyl linkers () affects conformational freedom and target engagement kinetics .

- Electron-Withdrawing Groups: Nitro (–NO₂) and trifluoromethyl (–CF₃) groups enhance sulfonamide acidity and metabolic stability but may reduce oral bioavailability due to increased polarity or molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.